Trichloro(3-chloro-2-methylpropyl)silane

Physical property Boiling point Purification

Trichloro(3-chloro-2-methylpropyl)silane (CAS 18142-53-5) belongs to the (ω-chloroalkyl)chlorosilane class, bearing both a terminal alkyl chloride and a trichlorosilyl head-group. With the molecular formula C₄H₈Cl₄Si and a molecular weight of 226.0 g/mol, this compound features a 2-methylpropylene spacer between the two reactive termini that imparts steric and electronic properties distinct from linear chloroalkylsilanes.

Molecular Formula C4H8Cl4Si
Molecular Weight 226 g/mol
CAS No. 18142-53-5
Cat. No. B095913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(3-chloro-2-methylpropyl)silane
CAS18142-53-5
Molecular FormulaC4H8Cl4Si
Molecular Weight226 g/mol
Structural Identifiers
SMILESCC(C[Si](Cl)(Cl)Cl)CCl
InChIInChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3
InChIKeyVVUUXYGSBMJAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro(3-chloro-2-methylpropyl)silane (CAS 18142-53-5): A Bifunctional Chloroalkyltrichlorosilane for Cross-Linking and Reactive Intermediate Procurement


Trichloro(3-chloro-2-methylpropyl)silane (CAS 18142-53-5) belongs to the (ω-chloroalkyl)chlorosilane class, bearing both a terminal alkyl chloride and a trichlorosilyl head-group [1]. With the molecular formula C₄H₈Cl₄Si and a molecular weight of 226.0 g/mol, this compound features a 2-methylpropylene spacer between the two reactive termini that imparts steric and electronic properties distinct from linear chloroalkylsilanes [1]. It serves as a cross-linking agent in silicone polymer and resin production and as a precursor in organosilicon synthesis .

Reactive IntermediateDual chloroalkyl and trichlorosilyl termini for organosilicon synthesis
Cross-Linking AgentTrifunctional Si–Cl sites for silicone polymer and resin curing
Steric Profile2-Methylpropylene spacer influences network flexibility and distillation behaviour

Why Trichloro(3-chloro-2-methylpropyl)silane Cannot Be Replaced by Generic Chloroalkylsilanes in Critical Applications


In-class (ω-chloroalkyl)silanes exhibit marked differences in reactivity, physical property, and cross-linking density that preclude direct interchange. The number of hydrolyzable Si–Cl bonds determines the cross-link functionality [1], while the alkylene spacer length and branching govern both boiling point and Friedel–Crafts alkylation reactivity [2]. A methyl-branched propylene chain, as in the target compound, provides a distinct volatility and steric profile compared to linear propyl or less-substituted analogs, directly impacting distillation recovery during synthesis and vapor-phase handling in manufacturing .

Cross-link functionality differs
Mono- or dichloro-analogues lack three Si–Cl bonds required for network formation; cured resin architecture may shift significantly.
Volatility and steric profile shift
Methyl branching alters boiling point and distillation behaviour; unbranched-chain analogues may not separate equivalently during purification.
Friedel–Crafts reactivity mismatch
Reactivity rank depends on Si-methyl count; more reactive analogues can promote over-alkylation where selective mono-alkylation is intended.

Quantitative Differentiation of Trichloro(3-chloro-2-methylpropyl)silane from Closest Analogs: Evidence-Based Selection Guide


Higher Boiling Point vs. Dichloro Analogue Enables Improved Separation During Distillative Purification

Trichloro(3-chloro-2-methylpropyl)silane exhibits a boiling point of 194.1 °C at 760 mmHg , which is approximately 16 °C higher than that of its closest dichloro analogue, dichloro(3-chloro-2-methylpropyl)methylsilane (CAS 1628-11-1), predicted at 178.0 ± 13.0 °C . This wider boiling point gap facilitates fractional distillation separation from unreacted methyldichlorosilane and mono-chloro by-products, directly translating to higher isolated purity in procurement-relevant batch scales.

Boiling point vs. dichloro analogue
Data to verify
Target 194.1 °C vs. dichloro analogue 178.0 °C (predicted)
Δ ≈ +16.1 °C
Wider boiling-point gap supports distillative purification workflow; may improve separation from lower-boiling by-products.
Comparator value from predicted data; confirm with experimental measurement.
Physical property Boiling point Purification

Differences in Density Relative to Common Chloropropyl Silanes

The target compound has a density of approximately 1.282 g/cm³, which is notably lower than that of its linear-chain counterpart, trichloro(3-chloropropyl)silane, which has a density of 1.35 g/mL at 25 °C . This difference is attributed to the methyl branching on the propyl chain and can influence phase separation in biphasic reaction mixtures used for surface modification, as well as the metering precision when formulating silane mixtures.

Density vs. linear chloropropyl analogue
Data to verify
Target ~1.282 g/cm³ vs. linear analogue 1.35 g/mL
Δ ≈ −0.068 g/cm³ (approx. 5% lower)
Lower density may influence phase separation in biphasic surface modification protocols; affects volumetric metering.
Target density calculated; verify for specific formulation solvent system.
Physical property Density Formulation

Friedel–Crafts Alkylation Reactivity Positioned at Lower End of (ω-Chloroalkyl)silane Series

Yoo et al. (2000) demonstrated that the Friedel–Crafts alkylation reactivity of (ω-chloroalkyl)silanes follows the order m = 3 > 2 > 1 > 0 for methyl substituents on silicon and n = 3 > 2 ≫ 1 for alkylene spacer length [1]. Trichloro(3-chloro-2-methylpropyl)silane, with m = 0 (no methyl groups on Si) and n = 3 (propylene spacer), occupies the lowest reactivity tier in this series. This translates to a requirement for higher reaction temperature (≥80 °C, potentially up to 200 °C) compared to methyl-substituted analogs, which can react at room temperature [1]. Lower inherent reactivity is advantageous when controlled, chemoselective alkylation is required, as it minimises competing side reactions such as product decomposition.

Friedel–Crafts reactivity rank
Class-level
Reactivity order: m=3 > 2 > 1 > 0 (Si-methyl count)
Target compound (m=0, n=3) occupies lowest reactivity tier.
Lower inherent reactivity supports controlled mono-alkylation; may require elevated temperatures (≥80 °C).
Based on series trend reported by Yoo et al.; validate for specific aromatic substrate.
Reactivity Friedel–Crafts alkylation Aromatic functionalization

Trifunctional Hydrolyzable Si–Cl Architecture Delivers Higher Cross-Link Density vs. Mono- and Dichloro-Analogues

The target compound carries three hydrolyzable Si–Cl bonds per molecule, yielding a trifunctional silane capable of forming three siloxane bridges upon hydrolysis-condensation, whereas the principal analogue dichloro(3-chloro-2-methylpropyl)methylsilane (CAS 1628-11-1) possesses only two Si–Cl bonds and thus acts as a chain extender rather than a true cross-linker [1]. In PDMS membrane cross-linking studies with trichloro(alkyl)silanes at 10–30% (w/w) loading, membranes cross-linked with trifunctional silanes achieved ethanol separation selectivity exceeding that of conventionally cross-linked PDMS membranes [2]. While the exact target compound was not tested in this study, the trifunctional nature predicts a higher cross-link density than the dichloro analogue.

Cross-link functionality
Class-level
3 Si–Cl bonds (trifunctional)
vs. 2 (dichloro) or 1 (monochloro) analogues
Trifunctional architecture may deliver higher cross-link density; essential when three-dimensional siloxane network is required.
Class-level inference from PDMS membrane cross-linking studies with analogous trichloro(alkyl)silanes.
Cross-linking Hydrolysis Siloxane network

Differentiated Application Scenarios Where Trichloro(3-chloro-2-methylpropyl)silane Outperforms Generic Chloroalkylsilanes


High-Cross-Link-Density Silicone Resin Curing Agent

Where a tightly cross-linked siloxane network is required—such as in high-temperature silicone coatings or encapsulation materials—trichloro(3-chloro-2-methylpropyl)silane provides three hydrolyzable sites per molecule. This yields a higher cross-link density than dichloro- or monochloro- analogues (2 or 1 Si–Cl, respectively) [1]. The branched propylene spacer further modulates network flexibility compared to linear propyl-chain trichlorosilanes, potentially reducing brittleness in the cured resin [2].

Controlled Friedel–Crafts Alkylation of Aromatic Substrates

For chemists seeking to install a trichlorosilyl-functionalized alkyl group onto an aromatic ring without over-alkylation, this compound's low inherent reactivity (m = 0 tier in the (ω-chloroalkyl)silane series) enables more selective mono-alkylation when conducted under thermal control (80–200 °C) [3]. More reactive methyl-substituted analogues (m = 2 or 3) tend to promote polyalkylation and product decomposition at the same temperatures [3].

Surface Modification Requiring Distinct Phase Separation

In biphasic surface silanization protocols—for example, modifying silica nanoparticles or silicon wafers in a water-organic solvent mixture—the lower density of this compound (≈1.28 g/cm³) relative to common linear analogues such as 3-chloropropyltrichlorosilane (1.35 g/mL) alters the interfacial behaviour . This can improve the uniformity of self-assembled monolayers by facilitating better mixing in toluene or heptane phases, where a closer density match to the solvent reduces droplet formation.

Distillative Purification for High-Purity Organosilicon Intermediates

The elevated boiling point (194 °C) compared to the dichloro analogue (178 °C, predicted) provides a practical advantage in fractional distillation during post-synthesis purification . This wider boiling point separation from starting materials like trichlorosilane (b.p. 31.8 °C) and methyldichlorosilane (b.p. 41 °C) allows for cleaner isolation of the target compound, a critical consideration for procurement specifications requiring ≥95% purity.

Application
Selection Property
Validation Focus
High-cross-link-density silicone curing
Trifunctional Si–Cl architecture
Cross-link density and network flexibility
Controlled Friedel–Crafts alkylation
Low reactivity tier (m=0)
Mono-alkylation selectivity and side-product control
Surface modification with phase separation
Density and phase behaviour
Uniform silane layer formation in biphasic systems
Distillative purification of organosilicon intermediates
Boiling point separation from analogues
Isolated purity and procurement specification
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